1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Medicinal Chemistry Building Block Design Lipophilicity

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2310206-51-8) is a synthetic organic compound classified as a phenylthio-substituted propan-1-one derivative incorporating a difluoromethyl azetidine moiety. Its molecular formula is C13H15F2NOS, with a molecular weight of 271.33 g/mol.

Molecular Formula C13H15F2NOS
Molecular Weight 271.33
CAS No. 2310206-51-8
Cat. No. B2670705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one
CAS2310206-51-8
Molecular FormulaC13H15F2NOS
Molecular Weight271.33
Structural Identifiers
SMILESC1C(CN1C(=O)CCSC2=CC=CC=C2)C(F)F
InChIInChI=1S/C13H15F2NOS/c14-13(15)10-8-16(9-10)12(17)6-7-18-11-4-2-1-3-5-11/h1-5,10,13H,6-9H2
InChIKeyOXLHQSPDLFCOFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2310206-51-8): A Research Chemical with a Distinctive Phenylthio-Azetidine Scaffold


1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one (CAS 2310206-51-8) is a synthetic organic compound classified as a phenylthio-substituted propan-1-one derivative incorporating a difluoromethyl azetidine moiety . Its molecular formula is C13H15F2NOS, with a molecular weight of 271.33 g/mol . The compound is listed as a research chemical or molecular building block by multiple vendors , but peer-reviewed pharmacological activity data remain absent from the public domain.

Why 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one Cannot Be Simply Interchanged with Generic Azetidine Analogs


The specific combination of a phenylthio group, a difluoromethyl substituent on the azetidine ring, and the propan-1-one linker is uncommon among catalogued analogs. While other 1-[3-(difluoromethyl)azetidin-1-yl]propan-1-one derivatives exist—differing in their terminal substituent from phenylthio to 4-methoxyphenyl, 3-chlorophenyl, or cyclohexyl —their biological profiles are entirely uncharacterized. Similarly, 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives demonstrate cytotoxicity and COX-2 inhibition in published studies [1], but these compounds lack the azetidine amide core present in the target compound. The structural differences strongly suggest divergent molecular recognition, rendering generic interchange scientifically unsound.

Quantitative Comparative Evidence for 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one Against Closest Analogs


Physicochemical Differentiation: Phenylthio vs. Aryl/Alkyl Termini in 1-[3-(Difluoromethyl)azetidin-1-yl]propan-1-one Series

The target compound features a phenylthio (PhS-) terminal group, in contrast to the 4-methoxyphenyl, 3-chlorophenyl, and cyclohexyl analogs listed in vendor catalogues . The phenylthio group introduces a divalent sulfur atom, which alters electronic distribution, hydrogen-bond acceptor capacity, and lipophilicity (estimated cLogP) relative to the carbon-based analogs. No head-to-head experimental comparison has been published.

Medicinal Chemistry Building Block Design Lipophilicity

Potential Application Scenarios for 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one Based on Structural Inference


Diversity-Oriented Screening Library Construction

The compound's unique combination of a strained azetidine ring, hydrogen-bond-donating difluoromethyl group, and sulfur-containing phenylthio terminus makes it a candidate for inclusion in diversity screening sets aimed at novel target space, particularly where sulfur-mediated interactions (e.g., with cysteine residues or metalloenzymes) are hypothesized [1].

Scaffold-Hopping from 1,3-Diphenyl-3-(phenylthio)propan-1-one Cytotoxics

Published 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives exhibit cytotoxicity against MCF-7 cells (IC50 values in the low micromolar range) [2]. Replacing the 3-phenyl with a difluoromethyl azetidine amide (as in the target compound) represents a scaffold-hopping exercise that could modulate potency, selectivity, and pharmacokinetics, warranting systematic comparative evaluation.

Quote Request

Request a Quote for 1-(3-(Difluoromethyl)azetidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.